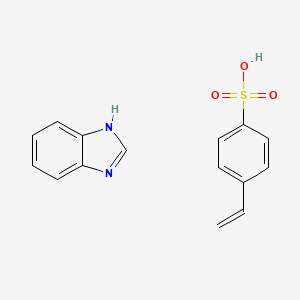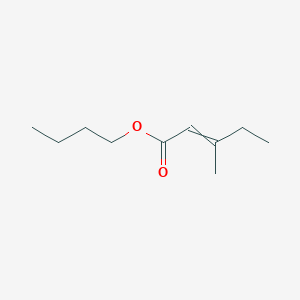
Glycine, N-(3-aminopropyl)-L-alanyl-L-phenylalanyl-L-leucyl-L-tyrosyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-(3-aminopropyl)-L-alanyl-L-phénylalaninyl-L-leucyl-L-tyrosyl- est un composé peptidique complexe qui a suscité l'intérêt dans divers domaines scientifiques en raison de sa structure unique et de ses applications potentielles. Ce composé est composé de plusieurs acides aminés, notamment la glycine, l'alanyl, le phénylalaninyl, le leucyl et le tyrosyl, liés ensemble dans une séquence spécifique. La présence du groupe N-(3-aminopropyl) ajoute à ses propriétés chimiques distinctes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de Glycine, N-(3-aminopropyl)-L-alanyl-L-phénylalaninyl-L-leucyl-L-tyrosyl- implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :
Couplage : Chaque acide aminé est couplé au peptide lié à la résine à l'aide d'agents d'activation comme le HBTU ou le DIC.
Déprotection : Les groupes protecteurs sur les acides aminés sont éliminés à l'aide de TFA (acide trifluoroacétique).
Clivage : Le peptide complet est clivé de la résine et purifié.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer la SPPS à grande échelle ou la synthèse peptidique en phase liquide (LPPS). Ces méthodes sont optimisées pour des rendements et une pureté plus élevés, intégrant souvent des synthétiseurs automatisés et des techniques de purification avancées comme la CLHP (chromatographie liquide haute performance).
Analyse Des Réactions Chimiques
Types de réactions
Glycine, N-(3-aminopropyl)-L-alanyl-L-phénylalaninyl-L-leucyl-L-tyrosyl- peut subir diverses réactions chimiques, notamment :
Oxydation : Le résidu tyrosyl peut être oxydé pour former de la dityrosine.
Réduction : Les réactions de réduction peuvent cibler les liaisons disulfure si elles sont présentes.
Substitution : Les groupes amino peuvent participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène ou peracides.
Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).
Substitution : Halogénures d'alkyle ou chlorures d'acyle en conditions basiques.
Principaux produits
Les principaux produits de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation du résidu tyrosyl peut conduire à la formation de dityrosine, tandis que la réduction peut produire des thiols libres à partir de liaisons disulfure.
Applications de la recherche scientifique
Glycine, N-(3-aminopropyl)-L-alanyl-L-phénylalaninyl-L-leucyl-L-tyrosyl- a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme peptide modèle pour étudier la synthèse et les réactions peptidiques.
Biologie : Étudié pour son rôle dans les interactions protéine-protéine et l'activité enzymatique.
Médecine : Applications thérapeutiques potentielles dans la délivrance de médicaments et comme peptide bioactif.
Industrie : Utilisé dans le développement de matériaux à base de peptides et de nanotechnologie.
Mécanisme d'action
Le mécanisme d'action de Glycine, N-(3-aminopropyl)-L-alanyl-L-phénylalaninyl-L-leucyl-L-tyrosyl- implique son interaction avec des cibles moléculaires spécifiques. Le peptide peut se lier aux récepteurs ou aux enzymes, modulant leur activité. Le groupe N-(3-aminopropyl) peut améliorer son affinité de liaison et sa spécificité. Les voies impliquées comprennent la transduction du signal et la régulation métabolique.
Applications De Recherche Scientifique
Glycine, N-(3-aminopropyl)-L-alanyl-L-phenylalanyl-L-leucyl-L-tyrosyl- has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mécanisme D'action
The mechanism of action of Glycine, N-(3-aminopropyl)-L-alanyl-L-phenylalanyl-L-leucyl-L-tyrosyl- involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The N-(3-aminopropyl) group may enhance its binding affinity and specificity. Pathways involved include signal transduction and metabolic regulation.
Comparaison Avec Des Composés Similaires
Composés similaires
Glycine, N-(3-aminopropyl)-L-alanyl-L-phénylalaninyl-L-leucyl-: Manque le résidu tyrosyl.
Glycine, N-(3-aminopropyl)-L-alanyl-L-phénylalaninyl-: Chaîne peptidique plus courte.
Glycine, N-(3-aminopropyl)-L-alanyl-: Chaîne peptidique encore plus courte.
Unicité
La présence du résidu tyrosyl dans Glycine, N-(3-aminopropyl)-L-alanyl-L-phénylalaninyl-L-leucyl-L-tyrosyl- ajoute des propriétés chimiques uniques, telles que la possibilité de subir une oxydation pour former de la dityrosine.
Propriétés
Numéro CAS |
851164-98-2 |
|---|---|
Formule moléculaire |
C32H46N6O7 |
Poids moléculaire |
626.7 g/mol |
Nom IUPAC |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-aminopropylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C32H46N6O7/c1-20(2)16-25(31(44)38-26(30(43)35-19-28(40)41)18-23-10-12-24(39)13-11-23)37-32(45)27(17-22-8-5-4-6-9-22)36-29(42)21(3)34-15-7-14-33/h4-6,8-13,20-21,25-27,34,39H,7,14-19,33H2,1-3H3,(H,35,43)(H,36,42)(H,37,45)(H,38,44)(H,40,41)/t21-,25-,26-,27-/m0/s1 |
Clé InChI |
PWLWIVVRFRQKRI-ZYEMSUIVSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)O)NCCCN |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-methoxy-phenylsulfanyl)-phenyl]-amine](/img/structure/B12530946.png)


boranyl](/img/structure/B12530955.png)
![4-[(2-Hydroxyethyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B12530957.png)
![4-[(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethynyl]benzene-1,3-diol](/img/structure/B12530966.png)
![3-[4-(4-Ethoxybenzoyl)phenyl]prop-2-enoic acid](/img/structure/B12530974.png)
![(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine](/img/structure/B12530977.png)
![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, (9S)-](/img/structure/B12530978.png)
![N-[(1R)-1-(2,4-Difluorophenyl)-2-(dimethylamino)-2-oxoethyl]-L-leucine](/img/structure/B12530985.png)

![4-[Di(pyridin-2-yl)amino]benzonitrile](/img/structure/B12531001.png)
![N-(2,6-Dimethylphenyl)-1-tosyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12531009.png)

